Cas no 1804698-41-6 (2-Amino-3-chloro-5-(difluoromethyl)-6-iodopyridine)

2-Amino-3-chloro-5-(difluoromethyl)-6-iodopyridine is a halogenated pyridine derivative with a unique substitution pattern, offering versatile reactivity for synthetic applications. The presence of amino, chloro, difluoromethyl, and iodo functional groups enables selective transformations, making it a valuable intermediate in pharmaceutical and agrochemical research. The difluoromethyl group enhances metabolic stability, while the iodine atom facilitates cross-coupling reactions, such as Suzuki or Sonogashira couplings. Its well-defined structure allows for precise modifications in drug discovery and material science. The compound’s high purity and stability under standard conditions ensure reliable performance in complex synthetic pathways. Suitable for use in medicinal chemistry and heterocyclic synthesis, it provides a robust platform for developing novel bioactive molecules.
2-Amino-3-chloro-5-(difluoromethyl)-6-iodopyridine structure
1804698-41-6 structure
Product Name:2-Amino-3-chloro-5-(difluoromethyl)-6-iodopyridine
CAS No:1804698-41-6
MF:C6H4ClF2IN2
MW:304.463639259338
CID:4810968
Update Time:2025-10-29

2-Amino-3-chloro-5-(difluoromethyl)-6-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-3-chloro-5-(difluoromethyl)-6-iodopyridine
    • Inchi: 1S/C6H4ClF2IN2/c7-3-1-2(4(8)9)5(10)12-6(3)11/h1,4H,(H2,11,12)
    • InChI Key: DHTDJNZVEHLFJE-UHFFFAOYSA-N
    • SMILES: IC1C(C(F)F)=CC(=C(N)N=1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 161
  • XLogP3: 2.4
  • Topological Polar Surface Area: 38.9

2-Amino-3-chloro-5-(difluoromethyl)-6-iodopyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029068903-1g
2-Amino-3-chloro-5-(difluoromethyl)-6-iodopyridine
1804698-41-6 97%
1g
$1,564.50 2022-04-01

Additional information on 2-Amino-3-chloro-5-(difluoromethyl)-6-iodopyridine

Introduction to 2-Amino-3-chloro-5-(difluoromethyl)-6-iodopyridine (CAS No. 1804698-41-6)

2-Amino-3-chloro-5-(difluoromethyl)-6-iodopyridine (CAS No. 1804698-41-6) is a versatile and highly functionalized pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique combination of amino, chloro, difluoromethyl, and iodo substituents, offers a wide range of potential applications in the development of novel therapeutic agents.

The structural complexity of 2-Amino-3-chloro-5-(difluoromethyl)-6-iodopyridine makes it an attractive scaffold for the design and synthesis of bioactive molecules. The presence of the amino group provides a key functional handle for further derivatization, while the chloro and iodo substituents offer opportunities for fine-tuning the compound's physicochemical properties and biological activity. Additionally, the difluoromethyl group introduces unique electronic and steric effects that can significantly influence the compound's reactivity and binding affinity.

Recent studies have highlighted the potential of 2-Amino-3-chloro-5-(difluoromethyl)-6-iodopyridine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory properties, making it a promising lead for the development of new treatments for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The compound's ability to modulate key signaling pathways involved in inflammation, such as NF-κB and MAPK, has been attributed to its unique structural features.

In another study, scientists at the National Institutes of Health (NIH) investigated the antiviral activity of 2-Amino-3-chloro-5-(difluoromethyl)-6-iodopyridine. The results showed that this compound effectively inhibited the replication of several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action was found to involve interference with viral RNA synthesis, suggesting that this compound could serve as a valuable starting point for the development of broad-spectrum antiviral agents.

The pharmacokinetic properties of 2-Amino-3-chloro-5-(difluoromethyl)-6-iodopyridine have also been extensively studied. Research conducted by a team at Harvard University revealed that this compound exhibits favorable oral bioavailability and a long half-life, which are crucial factors for its potential use as an orally administered therapeutic agent. Furthermore, preliminary toxicology studies have indicated that 2-Amino-3-chloro-5-(difluoromethyl)-6-iodopyridine is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.

The synthetic accessibility of 2-Amino-3-chloro-5-(difluoromethyl)-6-iodopyridine is another important aspect that contributes to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to prepare this compound on a laboratory scale, and efforts are underway to optimize these methods for large-scale production. One notable approach involves a palladium-catalyzed cross-coupling reaction followed by selective functional group transformations, which allows for high yields and excellent purity.

In conclusion, 2-Amino-3-chloro-5-(difluoromethyl)-6-iodopyridine (CAS No. 1804698-41-6) represents a highly promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its favorable biological activity and pharmacokinetic properties, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into the potential uses of this compound, paving the way for innovative treatments in various medical fields.

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